Calcium acetylacetonate

Description

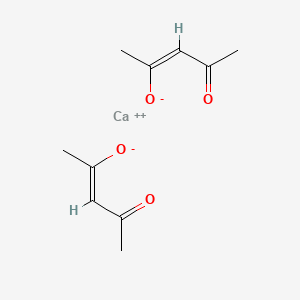

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZYYQMPRQKMAC-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014817 | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-44-2 | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentane-2,4-dionato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Spectroscopic Investigations of Calcium Acetylacetonate Coordination Complexes

Solid-State Structural Elucidation of Calcium Acetylacetonate (B107027) and its Derivatives

The characterization of calcium acetylacetonate in the solid state is fundamental to understanding its chemical and physical properties. A suite of analytical techniques is employed to determine its crystal structure, phase purity, and thermal stability.

The process involves directing a beam of monochromatic X-rays onto a single crystal. carleton.edu As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. The pattern of these diffracted X-rays is collected and analyzed. The positions and intensities of the diffraction spots are used to construct a model of the electron density within the crystal, from which the atomic positions can be determined. pulstec.net This technique is powerful enough to identify different crystalline forms, or polymorphs, of a compound, which may exhibit distinct physical properties. While the principles of SCXRD are well-established for structural determination, detailed crystallographic data specifically distinguishing polymorphs of this compound are not extensively covered in readily available literature. However, the technique remains the gold standard for such structural elucidation in coordination chemistry. nih.govrsc.org

Powder X-ray diffraction (PXRD) is a crucial analytical tool for the characterization of polycrystalline materials like this compound. It serves as a primary method for phase identification and the assessment of a sample's bulk purity. Each crystalline solid possesses a unique atomic arrangement that produces a distinct diffraction pattern, which acts as a "fingerprint" for that specific phase.

In the analysis of this compound, PXRD is used to confirm that a synthesis has successfully produced the desired crystalline product. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is compared against standard patterns from databases like the ICDD-PDF2 database. frontiersin.org Sharp, well-defined peaks in the pattern indicate a highly crystalline material, whereas broad features can suggest the presence of amorphous content or very small crystallites.

Furthermore, PXRD is essential for monitoring structural changes during chemical processes, such as thermal decomposition. For instance, when this compound is heated, in-situ XRD can track its transformation into intermediate products, such as calcium carbonate (calcite), and the final product, calcium oxide. srce.hr The presence of additional peaks not corresponding to the primary phase can indicate crystalline impurities or unreacted starting materials, making PXRD an indispensable quality control technique. frontiersin.org

| Application of PXRD | Information Obtained |

| Phase Identification | Confirms the presence of the correct crystalline form of this compound. |

| Purity Assessment | Detects the presence of crystalline impurities or different phases. |

| Crystallinity Study | Sharp peaks indicate high crystallinity; broad halos suggest amorphous content. |

| Decomposition Monitoring | Identifies intermediate and final products (e.g., CaCO₃, CaO) during thermal analysis. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides deep insight into the molecular structure and chemical bonding within this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to the local environment of the atoms and the nature of the coordination between the calcium ion and the acetylacetonate ligand. jlu.edu.cn

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. ucv.ro When the acetylacetonate anion chelates to a metal ion, the frequencies of its characteristic vibrational bands shift compared to the free ligand. researchgate.net The C=O and C=C stretching vibrations are particularly informative. A decrease in the C=O stretching frequency upon coordination indicates a weakening of the double bond character as electron density is drawn towards the calcium ion, confirming chelation. jlu.edu.cn

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. ucv.ro The M-O (metal-oxygen) stretching vibrations, which are often weak or absent in FTIR spectra, can be observed in Raman spectra. jlu.edu.cn These bands provide direct evidence of the coordination bond between calcium and the oxygen atoms of the ligand.

Table of Representative Vibrational Frequencies for Metal Acetylacetonates (B15086760)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| C=O Stretch | 1500 - 1600 | Indicates coordination of the carbonyl group to the metal center. |

| C=C Stretch | 1450 - 1550 | Reflects the electronic structure of the chelate ring. |

| CH₃ Bending | 1350 - 1450 | Associated with the methyl groups of the ligand. |

Note: Specific frequencies can vary depending on the metal ion and crystalline environment.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated. mdpi.com

Studies on calcium bis(acetylacetonate) n-hydrate reveal a multi-step decomposition process when heated in a dynamic air atmosphere. srce.hr The process begins with the loss of water molecules, followed by the decomposition of the acetylacetonate ligand, and finally the decomposition of the resulting inorganic salt. srce.hr

The decomposition pathway can be summarized in several distinct steps: srce.hr

Dehydration (Adsorbed Water): Release of physically adsorbed water molecules occurs at approximately 45-105°C. srce.hr

Dehydration (Coordinated Water): Coordinated water molecules are lost in the temperature range of 105-175°C. srce.hr

Chelate Decomposition (Step 1): The acetylacetonate ligand begins to decompose above 175°C, with a major decomposition step occurring between 175-305°C. srce.hr

Chelate Decomposition (Step 2): Further decomposition of organic fragments occurs from 305-635°C, accompanied by the formation of calcium carbonate (calcite). srce.hr

Decarboxylation: The formed calcium carbonate decomposes into calcium oxide and carbon dioxide between 635-800°C. srce.hr

Oxidation of Residue: Any remaining amorphous carbon residue is oxidized at temperatures above 800°C. srce.hr

DSC analysis complements TGA by identifying whether these decomposition steps are endothermic (heat absorbing) or exothermic (heat releasing). mdpi.com For example, dehydration and the initial ligand decomposition are typically endothermic processes.

Summary of Thermal Decomposition Stages for this compound Hydrate (B1144303)

| Temperature Range (°C) | Process | Mass Loss |

|---|---|---|

| 45 - 105 | Release of adsorbed water | Corresponds to n H₂O |

| 105 - 175 | Release of coordinated water | Corresponds to ~0.6 H₂O |

| 175 - 305 | Initial decomposition of acetylacetonate chelate | Significant mass loss |

| 305 - 635 | Further chelate decomposition, formation of CaCO₃ | Continued mass loss |

| 635 - 800 | Decarboxylation of CaCO₃ to CaO | Corresponds to loss of CO₂ |

| > 800 | Oxidation of carbon residue | Minor final mass loss |

Data derived from studies in a dynamic air atmosphere. srce.hr

Solution-Phase Structural Dynamics and Speciation of this compound

The behavior of this compound in solution is critical for applications where it is used as a precursor or catalyst. Spectroscopic techniques, particularly NMR, are invaluable for understanding its structure, dynamics, and the species present in different solvent environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. azom.com For diamagnetic complexes like this compound (Ca²⁺ has no unpaired electrons), ¹H and ¹³C NMR provide sharp signals that give detailed information about the molecular framework. magritek.com

The ¹H NMR spectrum of the coordinated acetylacetonate ligand is distinct from the free ligand, which exists in a keto-enol equilibrium. azom.com Upon chelation to calcium, the acetylacetonate ligand is locked in its enol form. srce.hr The ¹H NMR spectrum typically shows singlets for the methyne proton (-CH=) and the methyl protons (-CH₃), confirming the presence of the chelated structure. srce.hr For example, reported signals for the enolic form of the acetylacetonate chelate include a methyne proton at ~5.11 ppm and methyl protons at ~1.71 ppm. srce.hr

NMR is also uniquely suited to study dynamic processes, such as ligand exchange kinetics. nih.govnih.gov Ligand exchange refers to the process where coordinated ligands are swapped with free ligands from the solution. The rate of this exchange can influence reaction mechanisms where the complex is involved. Techniques like 2D Exchange Spectroscopy (EXSY) can be used to measure the rate constants of this process. nih.gov The rate of exchange can be affected by factors such as temperature, solvent, and the concentration of free ligand in the solution. While detailed kinetic studies specifically on this compound are not widely reported, the principles of NMR exchange spectroscopy are directly applicable to determine its ligand exchange rates. nih.gov

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₁₄CaO₄ |

| Calcium carbonate | CaCO₃ |

| Calcium oxide | CaO |

Mass Spectrometry (MS) for Investigating Solution Aggregates and Fragmentation Patterns

Mass spectrometry serves as a powerful analytical tool for the characterization of coordination complexes, providing insights into their molecular weight, stoichiometry, and structural integrity in the gas phase. For this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques offer unique advantages in studying its behavior, from aggregation in solution to its characteristic fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique particularly well-suited for the analysis of species in solution. It allows for the transfer of ions from the condensed phase to the gas phase with minimal fragmentation, making it an ideal method for studying non-covalent interactions and solution-phase aggregates.

In the analysis of this compound, ESI-MS can be employed to investigate the presence of oligomeric species in solution. The observation of ions with mass-to-charge ratios (m/z) corresponding to species such as [Ca(acac)]+, [Ca(acac)2+Na]+, and potentially higher aggregates like [Ca2(acac)3]+ would provide direct evidence of complex formation and aggregation in the solvent system used. The relative intensities of these peaks can offer semi-quantitative insights into the stability and prevalence of these aggregates under specific solution conditions.

Collision-induced dissociation (CID) experiments within the mass spectrometer can be used to probe the fragmentation patterns of the parent ions. For the monomeric [Ca(acac)]+ ion, characteristic fragmentation would likely involve the loss of neutral acetylacetone (B45752) ligands or fragments thereof. Common neutral losses observed in the fragmentation of related metal complexes include the loss of the entire acetylacetonate ligand (99 Da), or smaller fragments such as ketene (B1206846) (CH₂=C=O, 42 Da) or acetone (B3395972) (CH₃COCH₃, 58 Da). The fragmentation cascade provides a fingerprint of the complex's structure and the strength of the metal-ligand bond.

Table 1: Representative Ions and Fragments in ESI-MS of this compound

| Ion/Fragment | Proposed Formula | m/z (approx.) |

|---|---|---|

| This compound Cation | [Ca(acac)]+ | 139 |

| Sodium Adduct of this compound | [Ca(acac)2 + Na]+ | 261 |

| Dimeric this compound Cation | [Ca2(acac)3]+ | 377 |

| Fragment Ion (Loss of acac ligand) | [Ca]+ | 40 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry is another soft ionization technique that is particularly useful for analyzing larger, non-volatile molecules, including coordination complexes and potential oligomers that may be difficult to ionize by ESI. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, facilitating a gentle desorption and ionization of the analyte molecules.

For this compound, MALDI-MS can be instrumental in identifying higher molecular weight oligomeric species that may exist in the solid state or form during the laser desorption/ionization process. The choice of matrix is crucial to minimize fragmentation and optimize the ionization of the complex. The resulting spectrum would be analyzed for series of peaks corresponding to [Can(acac)2n-1]+ or [Can(acac)2n+Na]+, which would indicate the presence of oligomeric structures.

The fragmentation patterns observed in MALDI-MS can be influenced by the laser fluency and the nature of the matrix. Higher laser energies can induce fragmentation, providing structural information similar to that obtained from CID in ESI-MS. The fragmentation pathways would likely involve the sequential loss of acetylacetonate ligands and the formation of smaller calcium-containing clusters.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation in Solution

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of coordination complexes and monitoring their formation and stability in solution. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, and the wavelength of absorption is characteristic of the energy difference between these orbitals.

The UV-Visible spectrum of this compound is dominated by intense absorption bands in the ultraviolet region, which are primarily attributed to intra-ligand electronic transitions within the acetylacetonate ligand. The acetylacetonate anion exhibits strong π → π* transitions. Upon coordination to the calcium ion, the energies of these transitions can be perturbed. A study on magnesium and this compound complexes showed that the strong absorption band of the acetylacetone ligand at 329 nm experienced a shift to 341 nm for the calcium(II) complex, indicating complexation. This shift is a result of the interaction between the metal d-orbitals and the ligand's π-system, which alters the energy levels of the molecular orbitals.

While calcium(II) is a d⁰ metal ion and therefore does not exhibit d-d electronic transitions, which are common in transition metal complexes, the UV-Visible spectrum is still highly informative. The changes in the position and intensity of the ligand-based absorption bands upon addition of a calcium salt to a solution of acetylacetone can be used to study the stoichiometry and stability of the complex formed in solution. Methods such as the mole-ratio method or Job's method of continuous variation can be employed to determine the metal-to-ligand ratio in the complex. Furthermore, solvent effects on the UV-Visible spectrum can provide insights into the nature of the complex in different chemical environments.

Table 2: Electronic Transitions in this compound

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | Intra-ligand transition within the acetylacetonate ligand, sensitive to coordination with the calcium ion. |

Advanced Spectroscopic Probes for Electronic Structure and Bonding in this compound

Advanced spectroscopic techniques that utilize X-ray radiation provide detailed information about the elemental composition, chemical states, and the local atomic and electronic structure of materials. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are particularly powerful for characterizing the bonding and coordination environment of the calcium ion in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis provides characteristic binding energies for the core-level electrons of calcium (Ca 2p), oxygen (O 1s), and carbon (C 1s). The Ca 2p spectrum is expected to show a spin-orbit split doublet (Ca 2p₃/₂ and Ca 2p₁/₂) with binding energies characteristic of the Ca²⁺ oxidation state. The O 1s spectrum can often be deconvoluted into components representing the different chemical environments of the oxygen atoms, namely the oxygens coordinated to the calcium ion and potentially oxygen from adventitious surface contamination. The C 1s spectrum can also be resolved into multiple peaks corresponding to the different types of carbon atoms in the acetylacetonate ligand: the methyl carbons (C-H), the methylene (B1212753) carbon (C-C), and the carbonyl carbons (C=O). The binding energies of these peaks provide direct information about the chemical bonding within the complex.

Table 3: Representative XPS Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) (Approximate) | Chemical Environment |

|---|---|---|---|

| Calcium | Ca 2p₃/₂ | 347.0 - 348.0 | Ca²⁺ in a coordination complex |

| Calcium | Ca 2p₁/₂ | 350.5 - 351.5 | Ca²⁺ in a coordination complex |

| Oxygen | O 1s | 531.0 - 532.0 | Oxygen in the acetylacetonate ligand coordinated to calcium |

| Carbon | C 1s | ~284.8 | Adventitious carbon (for calibration) |

| Carbon | C 1s | ~285.0 - 286.0 | Methyl and methylene carbons in the acetylacetonate ligand |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy is a technique that provides information on the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a synchrotron radiation source to a range where core electrons can be excited. The two main regions of an XAS spectrum are the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, Ca K-edge and L-edge XANES can be particularly informative. The Ca K-edge spectrum, which results from the excitation of a 1s core electron, is sensitive to the coordination geometry and symmetry of the calcium site. The pre-edge features in the K-edge XANES spectrum are related to 1s to 3d transitions and their intensity is correlated with the degree of distortion from a centrosymmetric environment. The main edge position is sensitive to the oxidation state of the calcium ion.

The Ca L-edge XANES, arising from the excitation of 2p electrons, provides complementary information about the unoccupied 3d orbitals of the calcium ion. The fine structure of the L-edge is unique to the local structure of the calcium atom and can be used as a fingerprint for its coordination environment. Analysis of the XANES spectra can thus reveal details about the coordination number and the geometry of the calcium center in this compound.

Table 4: Information Derived from XAS of this compound

| XAS Region | Probe | Information Obtained |

|---|---|---|

| Ca K-edge XANES | 1s electron excitation | Oxidation state, coordination geometry, and site symmetry of the calcium ion. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Defect Analysis (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. However, its direct application to pure, stoichiometric this compound is generally not feasible. The calcium ion in this compound exists in the Ca(II) oxidation state, which has a closed-shell electron configuration ([Ar]) and therefore contains no unpaired electrons. As a result, pure this compound is a diamagnetic species, rendering it "EPR-silent."

Despite the inherent diamagnetic nature of the Ca(II) center, EPR spectroscopy can become a relevant and insightful tool for the analysis of this compound complexes under specific circumstances, primarily through the introduction of paramagnetic centers via doping or the presence of lattice defects.

Applicability in Doped Systems

EPR spectroscopy is extensively used to probe the local environment of paramagnetic dopant ions within a diamagnetic host lattice. If this compound were to be doped with a small amount of a paramagnetic metal ion, such as Mn(II), Cu(II), or a lanthanide ion, EPR could provide detailed information about the dopant's spin state, its coordination environment, and its interaction with the surrounding acetylacetonate ligands.

For instance, studies on other calcium-based materials, such as calcium phosphates doped with various cations (e.g., Mn²⁺, Cu²⁺, Fe³⁺), have demonstrated the utility of EPR in identifying the presence and location of these impurity centers. nih.govnih.gov In a hypothetical scenario where a paramagnetic ion substitutes a Ca(II) ion in the this compound lattice, the resulting EPR spectrum would be sensitive to:

The coordination geometry around the dopant ion.

Hyperfine interactions between the unpaired electron(s) of the dopant and its own nucleus, as well as superhyperfine interactions with neighboring nuclei (e.g., ¹H or ¹³C from the acetylacetonate ligands). These interactions can provide information about the covalent character of the metal-ligand bonds.

The electronic spin state of the dopant ion.

Analysis of Defects

EPR spectroscopy is also a highly sensitive technique for the detection and characterization of various types of point defects in crystalline solids, provided these defects possess unpaired electrons. unito.it In the context of this compound, such defects could potentially be generated through processes like irradiation (e.g., with X-rays or gamma rays) or during synthesis.

A standard approach for studying EPR-silent materials is to create radiation-induced defects, which can then be investigated by EPR. nih.gov Potential paramagnetic defects in an irradiated this compound matrix could include:

Radicals formed on the acetylacetonate ligand through the loss or gain of an electron.

Electron or hole traps associated with vacancies or interstitial atoms in the crystal lattice.

Reactivity and Mechanistic Studies of Calcium Acetylacetonate in Transformative Processes

Thermal Decomposition Mechanisms of Calcium Acetylacetonate (B107027)

The thermal decomposition of calcium acetylacetonate, particularly its hydrate (B1144303) form (Ca(C₅H₇O₂)₂·nH₂O), is a multi-step process involving dehydration, chelate decomposition, and final conversion to calcium oxide. srce.hr Studies utilizing simultaneous Differential Thermal and Thermo-Gravimetric Analysis (DTA/TGA) have elucidated a sequence of six primary processes when the compound is heated in a dynamic air atmosphere. srce.hr The material is thermally stable up to 175°C, after which decomposition begins. srce.hr

The initial stages involve the loss of water molecules. Adsorbed water is released between 45-105°C, followed by coordinated water molecules in the 105-175°C range. srce.hr The core chelate structure then decomposes in two main steps, centered at approximately 285°C and 386°C, leading to the formation of calcium carbonate. srce.hr This intermediate product, calcite, subsequently undergoes decarboxylation between 635°C and 800°C to yield calcium oxide. srce.hr At temperatures above 800°C, any amorphous carbon residue from incomplete oxidation is burned off. srce.hr

| Temperature Range (°C) | Process | Resulting Product(s) |

|---|---|---|

| 45 - 105 | Release of adsorbed water | Ca(acac)₂·~0.6H₂O |

| 105 - 175 | Release of coordinated water | Anhydrous Ca(acac)₂ |

| 175 - 635 | Two-step chelate decomposition | Calcium Carbonate (CaCO₃), Amorphous Carbon |

| 635 - 800 | Decarboxylation of Calcite | Calcium Oxide (CaO) |

| > 800 | Oxidation of carbon residue | Calcium Oxide (CaO) |

For applications like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), understanding the gas-phase decomposition products is critical for controlling film growth and purity. While specific studies on the gas-phase pyrolysis of this compound are not extensively detailed, the decomposition pathways can be inferred from research on analogous metal acetylacetonate precursors, such as those of hafnium(IV) and aluminium(III). asianpubs.orgrsc.orgsemanticscholar.org

The primary decomposition step in the gas phase is typically the release of the acetylacetonate ligand. rsc.orgelsevierpure.com This intact ligand can then undergo further thermal reactions. asianpubs.org Common secondary decomposition products identified in the pyrolysis of other metal acetylacetonates (B15086760) include acetone (B3395972), ketene (B1206846), and carbon dioxide. asianpubs.orgsemanticscholar.org For example, studies on hafnium(IV) acetylacetonate identified acetylacetone (B45752) as the main initial gas product, which then decomposes into species like acetone and 4,6-dimethyl-2H-pyran-2-one. asianpubs.org Similarly, research on aluminium acetylacetonate decomposition identified acetylacetone, acetone, and ketene as significant products. rsc.orgsemanticscholar.org These findings suggest a general pathway where the Ca-O bond breaks, releasing the ligand, which then fragments into smaller, volatile organic molecules.

| Product Type | Likely Chemical Species | Origin |

|---|---|---|

| Primary | Acetylacetone | Direct release of the ligand from the complex |

| Secondary | Acetone | Thermal decomposition of acetylacetone |

| Secondary | Ketene | Thermal decomposition of acetylacetone |

| Secondary | Carbon Dioxide | Further oxidation/decomposition of organic fragments |

In situ spectroscopic techniques are indispensable for monitoring the real-time chemical and physical transformations of this compound during heating. High-temperature Fourier-transform Infra-Red (FTIR) spectroscopy has been effectively used to track the evolution of solid-phase intermediates. srce.hr For this compound, FTIR analysis of samples treated at various temperatures shows the gradual disappearance of bands associated with the acetylacetonate ligand and the emergence of characteristic bands for calcium carbonate. srce.hr For instance, the distinct bands of calcite become apparent in samples treated at temperatures as low as 300°C and grow in intensity up to 600°C, before diminishing as the sample is heated to 800°C, consistent with the subsequent decomposition to calcium oxide. srce.hr

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a primary tool for identifying the volatile products evolved during thermal decomposition. asianpubs.org In studies of similar metal-organic precursors, these techniques allow for the unambiguous identification of gas-phase species, confirming the decomposition pathways of the organic ligands. asianpubs.orgrsc.org In situ UV-vis spectroscopy has also been employed to study the decomposition kinetics of other metal acetylacetonates, such as copper(II) acetylacetonate, by monitoring changes in absorbance, which can be correlated with the concentration of the precursor. elsevierpure.comresearchgate.net These methods provide crucial kinetic data, such as reaction order and activation energy, under various conditions. elsevierpure.comresearchgate.net

During pyrolysis and calcination, this compound undergoes significant solid-state transformations. The process begins with the endothermic removal of water, followed by the exothermic decomposition of the organic chelate structure. srce.hr The primary solid intermediate formed is calcium carbonate in the calcite crystal form. srce.hr The formation of this intermediate is a key step in the solid-state reaction pathway.

The subsequent calcination of this calcium carbonate intermediate to calcium oxide is a well-studied process that is often limited by mass transfer effects, particularly the diffusion of the evolved carbon dioxide through the porous product layer. researchgate.net The atmosphere plays a critical role; a high partial pressure of CO₂ can inhibit the rate of decomposition. researchgate.net The controlled thermal decomposition can lead to an increase in the porosity of the solid material. researchgate.net The final solid product, after heating to a sufficiently high temperature (e.g., 800°C in air), is a white crystalline powder of calcium oxide (CaO). srce.hr The complete removal of carbon residue may require even higher temperatures, ensuring the purity of the final oxide material. srce.hr

Ligand Exchange and Adduct Formation Reactions of this compound

Ligand substitution is a fundamental reaction for this compound, beginning with its synthesis. The formation of the complex in aqueous media occurs via a ligand substitution mechanism where the acetylacetonate anion (acac⁻) displaces water molecules from the hydrated calcium ion, [Ca(H₂O)₆]²⁺. This type of reaction is a form of nucleophilic substitution at the metal center. cbspd.com

The mechanisms of ligand substitution for metal complexes can be broadly classified as dissociative (D), associative (A), or interchange (I). libretexts.orgoup.com In a dissociative mechanism, a ligand first departs from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, an associative mechanism involves the initial formation of a higher-coordination-number intermediate. libretexts.org For many octahedral complexes, dissociative pathways are common.

While specific kinetic and thermodynamic parameters for ligand substitution on this compound are not widely documented, the principles governing these reactions are well-established. The stability of the complex is described by its formation constant (βn), with a higher value indicating greater thermodynamic stability. cbspd.com However, thermodynamic stability does not necessarily correlate with kinetic inertness; a stable complex may still undergo rapid ligand exchange. cbspd.com The rates of these reactions are influenced by factors such as the nature of the entering and leaving groups, the solvent, and temperature. core.ac.uk

The coordination sphere of the calcium ion in this compound is not limited to two acetylacetonate ligands. It can be expanded through the formation of adducts or by incorporating different types of ligands to form mixed-ligand complexes. chesci.comwikipedia.org Adduct formation is common, as seen in the hydrated form of this compound, where water molecules coordinate to the calcium center. srce.hr Similarly, other metal acetylacetonates, like nickel(II) bis(acetylacetonate), readily form aquo-adducts such as [Ni(acac)₂(H₂O)₂]. wikipedia.org

Mixed-ligand complexes can be synthesized by reacting this compound with other potential ligands. For example, studies on other divalent metals have shown the formation of complexes like [M(acac)₂(caffeine)n], where caffeine (B1668208) acts as an additional monodentate ligand. chesci.com This demonstrates the capacity of the M(acac)₂ core to bind other molecules.

Furthermore, there is potential for the formation of heterobimetallic acetylacetonates, where two different metal centers are bridged by ligands. Gas-phase association reactions involving mixed-metal acetylacetonate complexes have been observed using mass spectrometry, indicating the feasibility of forming such species. ysu.edu These complex structures are of interest in materials science and catalysis.

Hydrolysis and Solvolysis Reactions of this compound

This compound, a coordination complex, exhibits reactivity in various solvents, which is fundamental to its application as a precursor in materials synthesis. Its behavior in aqueous and non-aqueous media is primarily governed by ligand substitution and the stability of the chelate ring.

Reaction Pathways in Aqueous and Non-Aqueous Solvents

The formation and decomposition of this compound in solution are essentially solvolysis reactions. In an aqueous environment, the formation of the complex involves a ligand substitution mechanism. Calcium ions (Ca²⁺) exist as hydrated aqua complexes, and the acetylacetonate anion (acac⁻) displaces the coordinated water molecules to form the stable chelate structure. The reaction equilibrium is pH-dependent; the addition of a base is typically required to deprotonate acetylacetone (Hacac), thereby generating the acetylacetonate anion and driving the complex formation.

The hydrolysis of the complex in acidic aqueous solutions leads to the protonation of the acetylacetonate ligand, reforming acetylacetone and releasing the calcium ion. The compound is described as being slightly soluble in water and methanol (B129727) but more readily soluble in acidic water, which facilitates this decomposition pathway. nih.govmdpi.comfengchengroup.com

In non-aqueous solvents, the solvolysis pathways can differ. While this compound is sparingly soluble in many organic solvents like ethanol (B145695) and benzene, it is more easily dissolved in methanol. mdpi.comfengchengroup.com In alcoholic solvents, a reaction analogous to hydrolysis can occur, where alcohol molecules (alkolysis) can participate in ligand exchange or substitution reactions, particularly under heating. This is a key mechanism in its use for sol-gel synthesis in non-aqueous systems. For instance, in the synthesis of tungsten oxide films from a tungsten acetylacetonate precursor, hydrothermal treatment in an alcohol solution was found to cause a partial destructive substitution of the acetylacetonate ligands by alkoxyl groups derived from the solvent. mdpi.com A similar mechanism can be inferred for this compound in alcohol-based systems under hydrothermal or solvothermal conditions.

Role in Sol-Gel and Hydrothermal Synthesis Processes

This compound serves as a valuable precursor in both sol-gel and hydrothermal synthesis methods for producing calcium-containing materials. Its utility stems from its solubility in certain organic solvents and its well-defined thermal decomposition behavior. srce.hr

In sol-gel synthesis , this compound is often the preferred calcium source for non-aqueous routes. It can be dissolved in an organic solvent, often an alcohol, along with other metal-organic precursors. This solution (the "sol") undergoes hydrolysis and condensation reactions, typically initiated by the controlled addition of water or by heating, to form a three-dimensional metal-oxide network (the "gel"). This compound's role is to provide a homogeneous distribution of calcium ions within the initial sol. Upon subsequent heat treatment (calcination) of the gel, the organic acetylacetonate ligands are thermally removed, yielding a pure, nano-structured calcium-containing oxide or ceramic. rsc.orgresearchgate.net This method has been successfully used to synthesize calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), where this compound was the calcium precursor. rsc.orgresearchgate.net

In hydrothermal synthesis , the precursor is heated in an aqueous or non-aqueous solvent in a sealed vessel (autoclave) above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution, reaction, and crystallization of materials. When this compound is used, it decomposes in situ to provide the calcium ions necessary for the formation of the desired product. The acetylacetonate ligand can be hydrolyzed or undergo solvolysis, and its decomposition products are removed during the subsequent washing and drying steps. While specific mechanistic studies for this compound in hydrothermal processes are not extensively detailed, the general principle involves its decomposition to form a calcium-containing intermediate that then crystallizes into the final product. The process allows for the synthesis of crystalline nanoparticles with controlled size and morphology. nih.gov

Oxidative Stability and Redox Behavior of this compound

The stability of this compound towards oxidation and its redox characteristics are critical for its application as a heat stabilizer and material precursor. The redox behavior is primarily associated with the acetylacetonate ligand, as the Ca(II) ion is redox-inactive under typical conditions.

The oxidative stability of this compound has been systematically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) in a dynamic air atmosphere. srce.hr The hydrated form, Calcium(II) bis(acetylacetonate) n-hydrate, is thermally stable up to approximately 175°C. srce.hr Beyond this temperature, it undergoes a multi-step oxidative decomposition. The process involves the initial loss of adsorbed and coordinated water molecules at lower temperatures, followed by the decomposition of the organic chelate structure at higher temperatures. The final products of this oxidative decomposition are calcium carbonate (CaCO₃) and, ultimately, calcium oxide (CaO) at very high temperatures. srce.hr

The distinct stages of thermal decomposition in air highlight its oxidative breakdown pathway. Traces of amorphous carbon, resulting from incomplete oxidation of the organic ligand, can also be oxidized and removed at temperatures above 800°C. srce.hr

| Temperature Range (°C) | Process | Resulting Product(s) |

|---|---|---|

| 45–105 | Release of adsorbed water | Partially dehydrated complex |

| 105–175 | Release of coordinated water | Anhydrous Ca(acac)₂ |

| 175–635 | Two-step decomposition of the acetylacetonate chelate | Calcium Carbonate (Calcite) |

| 635–800 | Decarboxylation of calcium carbonate | Calcium Oxide |

| > 800 | Oxidation of amorphous carbon residue | Calcium Oxide |

This interactive table summarizes the thermal decomposition stages of this compound n-hydrate in a dynamic air atmosphere, based on data from TGA/DTA studies. srce.hr

The redox behavior of this compound is centered on the acetylacetonate (acac) ligand rather than the metal ion. The Ca²⁺ ion does not have accessible redox states. However, the acac ligand itself can be redox-active. rsc.org Studies on transition metal acetylacetonate complexes have shown that the acac ligand can be oxidized. mdpi.comrsc.org For instance, cyclic voltammetry of some chromium(III) acetylacetonate complexes shows a reversible oxidation event that is assigned as ligand-centered. rsc.org Similarly, manganese(III) acetylacetonate is used as a one-electron oxidant in organic synthesis, a process that involves the reduction of Mn(III) to Mn(II). wikipedia.org While these examples involve redox-active transition metals that influence the ligand's potential, they demonstrate the capability of the acac ligand to participate in electron transfer processes. For this compound, while it is noted to react with oxidants, specific electrochemical data such as its redox potential are not widely reported, reflecting the dominant stability of the Ca(II) ion. nih.gov

Applications of Calcium Acetylacetonate in Advanced Materials Synthesis and Catalysis

Precursor for Oxide Materials via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

The utility of metal β-diketonate complexes, such as calcium acetylacetonate (B107027), as precursors for the deposition of oxide films through CVD and ALD has been the subject of extensive research. azonano.com These deposition techniques are favored for their capacity to produce highly conformal and homogeneous thin films with atomic-level thickness control. azonano.com

Calcium acetylacetonate is utilized as a precursor for the synthesis of calcium oxide (CaO) thin films. In a typical CVD or ALD process, the vaporized this compound is introduced into a reaction chamber where it thermally decomposes on a heated substrate, resulting in the deposition of a CaO film. The properties of the resulting film, such as crystallinity and orientation, are highly dependent on the deposition temperature and other process parameters. For instance, as-deposited CaO films have been shown to be (200)-oriented. researchgate.net

A notable characteristic of CaO films is their hygroscopic nature, readily reacting with ambient moisture to form calcium hydroxide (B78521) [Ca(OH)₂]. researchgate.net This transformation can be either a desired outcome for specific applications or a challenge to be managed, for example, by applying a protective capping layer like aluminum oxide (Al₂O₃) to preserve the integrity of the CaO film. researchgate.net

Table 1: Deposition Parameters and Properties of Calcium Oxide Films

| Parameter | Value/Characteristic | Reference |

| Precursor | This compound | scispace.com |

| Deposition Technique | ALD | researchgate.net |

| Co-reactant | Water | researchgate.net |

| Deposition Temperature | 205–300 °C | researchgate.net |

| As-deposited Orientation | (200) | researchgate.net |

| Post-annealing Orientation (with Al₂O₃ cap) | (111) at 900 °C | researchgate.net |

| Refractive Index | 1.75–1.80 | researchgate.net |

| Hygroscopicity | Converts to Ca(OH)₂ upon air exposure | researchgate.net |

This compound is a versatile precursor for the fabrication of complex multicomponent oxide films, where the incorporation of calcium is crucial for achieving desired material properties.

Calcium-containing perovskites, such as calcium titanate (CaTiO₃) and calcium manganite (CaMnO₃), are of significant interest for their diverse electronic and catalytic properties. CaTiO₃ is a dielectric material often used in the manufacturing of electronic devices. nih.gov CaMnO₃ is investigated for its thermoelectric and catalytic capabilities. researchgate.netdtu.dk

The synthesis of these materials in thin film form can be achieved through techniques like pulsed laser deposition and sputtering, followed by annealing. dtu.dkresearchgate.net While direct CVD or ALD using this compound for these specific perovskites is a subject of ongoing research, the fundamental principles of using metal acetylacetonates (B15086760) as precursors for oxide nanoparticles are well-established. scispace.com For instance, a two-step synthesis approach has been successfully used to grow CaMnO₃ films, involving the deposition of a (Ca,Mn)O film followed by an annealing step to form the desired perovskite phase. dtu.dk

Table 2: Properties of CaMnO₃ Thin Films

| Property | Value | Conditions | Reference |

| Resistivity | 0.077 Ωcm | at 500 °C (on M-plane sapphire) | dtu.dk |

| Seebeck Coefficient | -350 µV K⁻¹ | Decreasing with temperature | dtu.dk |

| Crystal Structure | Distorted perovskite | After annealing at 800 °C | dtu.dk |

In the realm of high-temperature superconductors, calcium doping in yttrium barium copper oxide (YBCO, YBa₂Cu₃O₇-δ) thin films has been shown to enhance critical current density. nsf.gov this compound can be employed as a precursor to introduce calcium as a dopant during the film growth process, often carried out by techniques like pulsed laser deposition. arxiv.org The partial substitution of Y³⁺ by Ca²⁺ increases the hole carrier density, which can mitigate the current-blocking effect of grain boundaries in polycrystalline YBCO films. arxiv.org This improvement in transport properties is crucial for the practical application of YBCO in high-field magnets and power transmission cables. nsf.gov

Table 3: Effect of Calcium Doping on YBCO Thin Films

| Parameter | Effect of Ca Doping | Reference |

| Critical Current Density (Jc) | Increased | nsf.gov |

| Grain Boundary Current (Jgb) | Enhanced | arxiv.org |

| Critical Temperature (Tc) | Moderate decrease | nih.gov |

Calcium-aluminum oxide systems are explored for their potential as dielectric materials. The deposition of aluminum oxide (Al₂O₃) films using aluminum acetylacetonate as a precursor via MOCVD is well-documented. researchgate.netscite.ai By co-dosing with a calcium precursor like this compound, it is possible to synthesize calcium-aluminum oxide films. These composite materials can exhibit tailored dielectric properties. For example, calcium copper titanate (CaCu₃Ti₄O₁₂), a material with a giant dielectric constant, can be synthesized from precursor routes and incorporated into polymer composite films for flexible electronic applications. researchgate.netdaneshyari.com The synthesis of phase-pure CaCu₃Ti₄O₁₂ can be achieved at temperatures as low as 680°C from a complex oxalate (B1200264) precursor. researchgate.net

This compound also finds application as a forming agent in the production of transparent conductive films and other functional coatings. nanotrun.comfengchengroup.comnbinno.com Transparent conducting oxides (TCOs) are essential components in a variety of optoelectronic devices, including solar cells, flat-panel displays, and touch screens. wikipedia.orgnih.gov While indium tin oxide (ITO) is the most common TCO, research into alternative materials is ongoing. svc.org Calcium can be used as a p-type dopant in certain TCOs to enhance their conductivity. nih.govresearchgate.net The use of this compound in CVD or other coating processes facilitates the creation of uniform, functional surfaces such as heat-reflecting glass films, which improve energy efficiency in architectural and automotive applications. fengchengroup.comnbinno.com

Multicomponent Oxide Films (e.g., Ferroelectrics, Superconductors, Dielectrics, Electrodes)

Synthesis of Nanostructured Calcium Compounds and Composites

This compound serves as a versatile and highly effective precursor in the fabrication of a wide array of nanostructured calcium-containing materials. Its solubility in organic solvents and predictable thermal decomposition characteristics make it an ideal candidate for various wet-chemical synthesis routes, enabling precise control over the size, morphology, and composition of the final products.

Hydrothermal and Solvothermal Synthesis of this compound-derived Nanoparticles

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanoparticles at elevated temperatures and pressures. In these processes, this compound can be used as a calcium source, which decomposes in a heated and pressurized solvent (water for hydrothermal, an organic solvent for solvothermal) to form calcium ions. These ions then react with other precursors in the solution to nucleate and grow into nanoparticles.

For instance, the synthesis of calcium oxide (CaO) nanoparticles can be achieved via these methods. stmjournals.indergipark.org.tr While many studies utilize precursors like calcium acetate (B1210297) or calcium carbonate from natural sources, the principles apply to organometallic precursors like this compound, which offers advantages in solubility and reaction control. stmjournals.indergipark.org.trdergipark.org.tr The choice of solvent, temperature, pressure, and reaction time significantly influences the resulting nanoparticle characteristics. For example, using ethylene (B1197577) glycol as a solvent in a microwave-assisted solvothermal process has been shown to produce CaO nanoparticles with average particle sizes in the range of 18-25 nm. stmjournals.in Hydrothermal synthesis using waste materials like snail shells as a calcium source has yielded CaO nanoparticles with an average crystallite size of approximately 43 nm. dergipark.org.trdergipark.org.tr The acetylacetonate ligand can also play a role in controlling the particle growth by temporarily capping the nanoparticle surface, influencing the final morphology.

Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Calcium-based Nanoparticles This table illustrates typical parameters for the synthesis of CaO nanoparticles, a potential product from this compound-derived processes.

| Precursor Source | Method | Temperature (°C) | Resulting Material | Average Particle Size (nm) | Reference |

|---|---|---|---|---|---|

| Calcium Acetate | Microwave Solvothermal | - | CaO | 18-25 | stmjournals.in |

| Snail Shells (CaCO₃) | Hydrothermal | - | CaO | 43-50 | dergipark.org.trdergipark.org.tr |

Template-Assisted Growth and Self-Assembly of Nanostructures

The creation of highly ordered nanostructures often relies on template-assisted methods or spontaneous self-assembly. This compound can be a key ingredient in these bottom-up fabrication strategies.

In template-assisted synthesis, a pre-existing nanostructured material (e.g., porous alumina, surfactant micelles, or block copolymers) acts as a scaffold. A solution containing this compound is introduced, and through processes like hydrolysis or thermal decomposition, a calcium-containing phase is deposited within the template's pores or onto its surface. Subsequent removal of the template yields a nanostructure that is a replica of the original scaffold.

Self-assembly is the spontaneous organization of individual components (nanoparticles) into larger, ordered structures, driven by interactions like van der Waals forces, electrostatic forces, or capillary forces. umich.eduatomfair.com Nanoparticles synthesized using this compound can be functionalized to induce self-assembly into complex architectures such as chains, sheets, and superlattices. umich.edu The ability to control particle size and surface chemistry during the initial synthesis is crucial for achieving desired self-assembled structures. This process is fundamental to creating materials with unique collective properties for applications in electronics and sensing. umich.edunih.gov

Role in Sol-Gel and Precipitation Routes for Ceramic Powders

This compound is particularly valuable in sol-gel and precipitation methods for producing high-purity, homogeneous ceramic powders. vu.ltresearchgate.net The sol-gel process involves the transition of a solution of molecular precursors (a 'sol') into a gel-like network.

A notable application is the synthesis of calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), a key bioceramic material used for bone and teeth implants. vu.ltsemanticscholar.org In this process, this compound is used as the calcium precursor, often dissolved in an alcohol, and combined with a phosphorus precursor such as an alkyl phosphate (B84403) or phosphite. vu.lt The mixture is aged to form a gel, which is then dried and calcined at high temperatures (e.g., 1000 °C) to yield the final crystalline hydroxyapatite powder. vu.ltsemanticscholar.org The use of this compound allows for a non-aqueous route that can provide better control over stoichiometry and phase purity compared to aqueous precipitation methods. vu.lt The nature of the chosen phosphorus precursor has been shown to directly influence the phase purity of the final product. vu.lt

Table 2: Sol-Gel Synthesis of Hydroxyapatite Using this compound

| Calcium Precursor | Phosphorus Precursor Examples | Ca/P Molar Ratio | Calcination Temperature (°C) | Final Product | Reference |

|---|---|---|---|---|---|

| This compound dihydrate | Trimethyl phosphate, Tributyl phosphate, Triethyl phosphite | 1.67 | 1000 | Calcium Hydroxyapatite (HA) | vu.lt |

Fabrication of Calcium-containing Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites where organic and inorganic components are integrated at the molecular or nanometer scale. rsc.org This combination can lead to materials with novel properties that are not achievable with either component alone. rsc.orgnih.gov this compound can be used to introduce the inorganic calcium component into a polymer matrix.

Due to its solubility in organic solvents, it can be homogeneously mixed with polymer precursors or dissolved in a polymer solution. Subsequent in-situ hydrolysis and condensation reactions (a sol-gel process within the polymer) or thermal decomposition can lead to the formation of finely dispersed calcium-based nanoparticles within the organic matrix. nih.gov This approach is used to create biocomposites for hard tissue regeneration, where a bioresorbable polymer is combined with a calcium phosphate phase to mimic the structure of natural bone. nih.gov The acetylacetonate ligand can facilitate compatibility between the inorganic precursor and the organic polymer matrix before being removed during the conversion to the final inorganic phase.

Catalytic Applications and Precursors in Organic and Polymer Chemistry

Beyond materials synthesis, this compound is recognized for its utility as a catalyst and a precursor to catalytic species in various chemical transformations. nbinno.comamericanelements.comacetylacetone.com.cnfengchengroup.com Its organometallic nature makes it a valuable tool for facilitating reactions in organic and polymer chemistry. nbinno.comamericanelements.com

This compound as a Catalyst or Co-catalyst in Organic Transformations (e.g., Esterification, Transesterification)

This compound can function directly as a catalyst or be converted into a more active catalytic species, typically calcium oxide (CaO), for important organic reactions like esterification and transesterification. nanotrun.comfinechem-mirea.ru These reactions are fundamental in the production of fine chemicals, pharmaceuticals, and biofuels.

In transesterification, a key process for producing biodiesel from vegetable oils, calcium-based catalysts are a promising heterogeneous option. nih.govbeilstein-journals.orgnih.gov While many studies focus on CaO derived from waste shells or calcined calcium carbonate, this compound can serve as a high-purity precursor to generate highly active nano-CaO catalysts with large surface areas. The basic sites on the CaO surface are crucial for the catalytic mechanism, which involves the deprotonation of an alcohol to form a nucleophilic alkoxide ion that then attacks the carbonyl group of the ester. researchgate.net

Research has also shown that this compound can act as a catalyst for the transesterification of methyl methacrylate (B99206) with dimethylaminoethanol (B1669961) to synthesize DMA. nanotrun.com In the esterification of glycerol (B35011) with higher carboxylic acids, the catalytic activity of various calcium compounds has been studied, revealing that calcium derivatives can significantly increase the conversion of the starting materials. finechem-mirea.ru The use of calcium-based catalysts is often favored due to their low cost and reduced environmental impact compared to other catalytic systems. nih.govutp.edu.my

Table 3: Catalytic Activity of Calcium Compounds in Organic Reactions

| Reaction | Catalyst Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Transesterification | This compound | Methyl methacrylate, Dimethylaminoethanol | Effective catalyst for DMA synthesis. | nanotrun.com |

| Transesterification | CaO-based catalysts | Vegetable Oils, Alcohols | Heterogeneous CaO is a promising catalyst for biodiesel production. | nih.govbeilstein-journals.orgnih.gov |

| Esterification | Calcium derivatives (e.g., Calcium glyceroxide) | Glycerol, Oleic acid | Catalytic activity increases conversion and selectivity for monoglycerides. | finechem-mirea.ru |

Role in Polymerization Reactions and Ring-Opening Polymerization

This compound serves as a versatile and effective catalyst in various polymerization reactions, demonstrating significant utility in the synthesis of polymers such as polyolefins and acrylates. mcc-hamburg.de Its catalytic activity facilitates the formation of polymer chains and allows for control over their structure and properties, enabling the production of materials with specific mechanical, thermal, and chemical characteristics. mcc-hamburg.de The organometallic nature of this compound allows it to act as an initiator or catalyst in processes like the transesterification of methyl methacrylate (MMA) with dimethylaminoethanol (DMAE). nanotrun.com

A particularly noteworthy application is its role in ring-opening polymerization (ROP), a critical process for producing biodegradable and biocompatible polyesters. Research has demonstrated the efficacy of this compound as a catalyst for the polymerization of cyclic esters like glycolide (B1360168), and for the copolymerization of glycolide with ε-caprolactone and L-lactide. acs.org This catalytic capability is crucial in the synthesis of polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have extensive applications in the biomedical field. nanotrun.com Calcium-based catalysts, in general, are valued in this area due to their biocompatibility. acs.orgfigshare.com

The interactive table below summarizes the catalytic roles of this compound in various polymerization reactions.

| Polymerization Type | Monomer(s) | Role of this compound | Resulting Polymer/Product |

| Ring-Opening Polymerization | Glycolide, ε-Caprolactone, L-Lactide | Catalyst | Biodegradable Polyesters (e.g., PGLA, PCL) acs.org |

| Transesterification | Methyl Methacrylate (MMA), Dimethylaminoethanol (DMAE) | Catalyst | N,N-dimethylaminoethyl methacrylate (DMAEMA) nanotrun.com |

| General Polymerization | Olefins, Acrylates | Catalyst | Polyolefins, Polyacrylates mcc-hamburg.de |

| Resin Curing | Epoxy Resins, Cyanate-modified Epoxy Resins | Hardening Accelerator, Cross-linking Agent | High-performance thermoset resins nanotrun.comacetylacetone.com.cnfengchengroup.com |

Heterogeneous Catalysis Derived from this compound Precursors (e.g., oxide catalysts)

While this compound itself is often used as a homogeneous catalyst soluble in organic media, it also serves as a valuable precursor for the synthesis of heterogeneous catalysts. americanelements.com Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to many large-scale industrial chemical processes. wikipedia.org

A key example is the generation of calcium oxide (CaO) catalysts. Through thermal decomposition (calcination), this compound can be converted into highly pure and reactive calcium oxide. This resulting CaO is a potent heterogeneous catalyst used in various organic transformations, most notably in the transesterification of vegetable oils to produce biodiesel. The use of a precursor like this compound allows for better control over the particle size and surface properties of the final oxide catalyst compared to using common inorganic salts.

This precursor-to-catalyst pathway is detailed in the table below.

| Precursor | Derived Heterogeneous Catalyst | Synthesis Method | Key Catalytic Application |

| This compound | Calcium Oxide (CaO) | Thermal Decomposition (Calcination) | Transesterification (e.g., Biodiesel Production) |

| This compound | Calcium Hydroxyapatite (Ca10(PO4)6(OH)2) | Sol-Gel Process followed by Calcination | (Potential for various catalytic applications) vu.lt |

Emerging Applications of this compound in Advanced Manufacturing

Precursor Component in Additive Manufacturing and 3D Printing of Functional Materials

The field of additive manufacturing, or 3D printing, is rapidly evolving to create functional materials with complex geometries. mdpi.com Metal acetylacetonates are emerging as useful precursors in this domain, particularly in the formulation of specialized "inks" for printing advanced materials like sol-gel glasses. digitellinc.com

This compound can serve as a precursor component in bio-inks or material formulations for 3D printing. For instance, in 3D bioprinting, calcium ions are often used to crosslink hydrogels like alginate, forming stable structures. nih.gov this compound, with its solubility in organic solvents, offers a route to incorporate a calcium source into non-aqueous ink systems. Furthermore, its thermal decomposition properties allow it to be a precursor for creating inorganic calcium-based phases, such as calcium phosphate ceramics or calcium oxide, within a printed structure after a post-printing heat treatment. This is analogous to the use of other metal acetylacetonates for 3D printing color-filter glasses, where the precursor is incorporated into an ink and then converted to a functional oxide within the glass matrix upon sintering. digitellinc.com

The table below outlines potential roles for this compound in 3D printing.

| 3D Printing Technology | Role of this compound | Potential Functional Material |

| Direct Ink Writing (DIW) | Precursor for inorganic phase in sol-gel ink | Calcium-doped silica (B1680970) glasses, optical filters digitellinc.com |

| Extrusion-Based Bioprinting | Source of Ca²⁺ ions for crosslinking | Alginate-based hydrogel scaffolds nih.gov |

| Powder Bed Fusion | Dopant in polymer powder | Polymer composites with modified thermal or mechanical properties |

Role in Pigment and Coating Formulations (as a precursor for inorganic components)

This compound finds application in the formulation of pigments and advanced coatings, where it can act both directly and as a precursor to inorganic functional components. mcc-hamburg.de In some formulations, it is used as a dispersing agent, a viscosity modifier, or a cross-linking agent that helps improve the strength and adhesion of paint and adhesive coatings. actabiotechnology.com

More advanced applications utilize this compound as a precursor that decomposes upon curing to form inorganic components like calcium carbonate or calcium oxide within the coating matrix. This in-situ formation can enhance properties such as opacity, thermal stability, and weather resistance. mcc-hamburg.de For example, finely dispersed calcium carbonate, which can be derived from the decomposition of this compound, is used as a white pigment and an alternative to titanium dioxide in some coating applications. pharmaexcipients.com Its ability to form uniform inorganic phases makes it valuable for creating specialized films. nbinno.com

The functions of this compound in coatings are summarized below.

| Function | Mechanism | Application Area |

| Cross-linking Agent / Curing Agent | Accelerates polymerization and network formation in the coating binder. | Paints, Adhesives actabiotechnology.com |

| Dispersing Agent / Viscosity Modifier | Helps to evenly distribute pigment particles and control the flow properties of the paint. | Paints actabiotechnology.com |

| Precursor to Inorganic Pigment | Decomposes upon heating/curing to form calcium carbonate or oxide, providing opacity. | White Coatings, Architectural Paints mcc-hamburg.depharmaexcipients.com |

| Precursor to Functional Component | Forms inorganic phases that can improve thermal stability or weather resistance. | Protective Coatings mcc-hamburg.de |

Precursor for Photonic and Optoelectronic Materials (e.g., scintillators, phosphors)

In the manufacturing of photonic and optoelectronic materials, high-purity precursors are essential for achieving the desired performance. This compound serves as a "former agent," or precursor, for depositing thin films with specific optical and electrical properties. acetylacetone.com.cnfengchengroup.comnbinno.com Its solubility in organic solvents and its ability to be precisely controlled in chemical vapor deposition (CVD) or sol-gel processes make it an ideal candidate for these demanding applications. nbinno.comnbinno.com

It is used in the creation of transparent conductive films, which are essential components in touchscreens and solar cells, and heat-reflecting glass films that improve energy efficiency in buildings and vehicles. nbinno.com Furthermore, this compound is a suitable calcium source for the sol-gel synthesis of calcium-containing ceramics like calcium hydroxyapatite. vu.lt Materials like hydroxyapatite can be doped with rare-earth elements to create phosphors for lighting and display applications. The use of a metalorganic precursor like this compound allows for low-temperature synthesis and excellent control over the stoichiometry and purity of the final photonic material.

The table below highlights its role as a precursor in this field.

| Material Type | Application | Role of this compound | Deposition/Synthesis Method |

| Transparent Conductive Films | Touchscreens, Solar Cells, LED Displays | Precursor for calcium-containing conductive layers | Chemical Vapor Deposition (CVD), Sol-Gel nbinno.com |

| Heat-Reflecting Glass Films | Architectural and Automotive Glass | Precursor for infrared-reflecting coatings | Coating Processes nbinno.com |

| Superconductive Films | High-efficiency Electronics | Precursor for precise layering of complex oxides | Chemical Deposition nbinno.com |

| Phosphors / Scintillators | Solid-state Lighting, Detectors | Precursor for host materials (e.g., Calcium Hydroxyapatite) | Sol-Gel Synthesis vu.lt |

Computational Chemistry and Theoretical Studies on Calcium Acetylacetonate

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and bonding characteristics of calcium acetylacetonate (B107027). These studies provide a fundamental understanding of the interaction between the calcium ion and the acetylacetonate ligands.

Ligand Field Theory and Molecular Orbital Characterization

While Ligand Field Theory (LFT) is more traditionally applied to transition metal complexes with d-orbital splitting, its principles can be adapted to understand the nature of bonding in main group metal complexes like calcium acetylacetonate. In this context, LFT helps to describe the electrostatic and covalent interactions between the Ca²⁺ ion and the oxygen atoms of the acetylacetonate (acac) ligands. britannica.comlibretexts.orglibretexts.org The bonding is primarily ionic, arising from the electrostatic attraction between the positively charged calcium ion and the negatively charged oxygen atoms of the enolate form of the acetylacetonate ligand.

Computational studies on alkaline earth elements like calcium suggest that their empty (n-1)d atomic orbitals, which are close in energy to the valence np orbitals, can participate in bonding, particularly in complexes where the metal center is sufficiently positively charged. nih.gov This potential for d-orbital involvement increases down the group, with barium sometimes referred to as an "honorary transition metal." nih.gov

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, electronic transitions)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of this compound, including its vibrational and electronic spectra.

Vibrational Frequencies: DFT calculations have been successfully used to predict the vibrational frequencies of metal acetylacetonate complexes. researchgate.netnih.gov By calculating the harmonic frequencies, researchers can assign the experimentally observed bands in infrared (IR) and Raman spectra to specific molecular vibrations, such as C=O and C=C stretching modes within the acetylacetonate ligand, as well as Ca-O stretching modes. jlu.edu.cnelectronicsandbooks.com While a comprehensive table of calculated vibrational frequencies for this compound is not explicitly available in the searched literature, the methodology is well-established for analogous compounds. researchgate.net Theoretical calculations on the acetylacetonate anion itself have predicted its vibrational spectrum, providing a basis for understanding the ligand's behavior upon coordination to a metal ion.

Electronic Transitions: TD-DFT is the primary computational method for predicting electronic absorption spectra. cardiff.ac.uk For this compound, a closed-shell system, the electronic transitions are expected to be primarily ligand-centered (π → π*) or ligand-to-metal charge transfer (LMCT) in nature. TD-DFT calculations can predict the energies and oscillator strengths of these transitions, aiding in the interpretation of experimental UV-Vis spectra. Studies on other metal acetylacetonates (B15086760) have demonstrated the utility of TD-DFT in understanding their electronic spectra. nih.govresearchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving this compound, from its decomposition in the gas phase to its behavior in solution and its role in catalysis.

Gas-Phase Decomposition Pathways for CVD/ALD Applications

This compound is a potential precursor for the deposition of calcium-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netnih.govchemrxiv.orgumich.edu Understanding its gas-phase thermal decomposition mechanism is critical for optimizing these processes. DFT calculations can be employed to investigate the bond dissociation energies and reaction pathways for the decomposition of the precursor molecule. nih.govrsc.orgsemanticscholar.orgmdpi.com

Experimental studies on the thermal decomposition of solid this compound have shown that it decomposes to form calcium carbonate and subsequently calcium oxide. srce.hr Computational studies on similar metal acetylacetonate precursors for CVD have elucidated complex gas-phase reaction networks. For instance, investigations into the decomposition of aluminum acetylacetonate have identified multiple reaction channels and various gas-phase intermediates. rsc.orgsemanticscholar.org While specific DFT studies detailing the gas-phase decomposition pathways of this compound are not prevalent in the searched literature, the established computational methodologies for other CVD precursors provide a clear roadmap for such investigations. nih.govchemrxiv.orgnih.gov These studies would involve calculating the energetics of ligand dissociation, intramolecular rearrangements, and subsequent reactions of the fragments.

Solution-Phase Ligand Exchange and Complexation Dynamics

The behavior of this compound in solution is governed by dynamic processes such as ligand exchange and complexation with solvent molecules. Computational methods, including ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations, can provide insights into these phenomena at the atomic level. arxiv.orgnih.govoup.comosti.gov

While specific computational studies on the ligand exchange dynamics of this compound were not found, research on related systems highlights the potential of these methods. For example, computational investigations of ligand exchange in aqueous uranyl carbonate complexes have determined the free energy barriers for the exchange of carbonate and water ligands. rsc.org Similarly, molecular dynamics simulations have been used to study the binding of Ca²⁺ ions to biological molecules, revealing details about the coordination and dynamics of the calcium ion's inner solvation shell. nih.govoup.com Such computational approaches could be applied to this compound to understand the kinetics and mechanisms of ligand exchange with solvent molecules or other competing ligands in solution.

Catalytic Reaction Pathways Involving this compound

This compound has been explored as a catalyst in various organic reactions. researchgate.netacs.org DFT calculations are a powerful tool for elucidating the mechanisms of these catalytic processes, allowing for the mapping of reaction energy profiles, identification of transition states, and understanding of catalyst-substrate interactions. mdpi.comresearchgate.netnih.gov

While detailed DFT studies on catalytic cycles specifically involving this compound are scarce in the reviewed literature, computational investigations of calcium-catalyzed reactions provide a framework for understanding its potential roles. For instance, DFT has been used to study the mechanism of dicyandiamide (B1669379) synthesis using calcium cyanamide, revealing the rate-limiting steps and the influence of solvation. researchgate.netmdpi.com In another study, the mechanism of calcium-catalyzed graphenization of biochars was investigated, postulating the formation of a metastable calcium carbide intermediate. nih.gov

For a reaction catalyzed by this compound, a plausible mechanism would involve the coordination of the substrate to the calcium center, followed by activation of the substrate and subsequent chemical transformation. DFT calculations could be used to model the entire catalytic cycle, including substrate binding, transition states for bond formation/breaking, and product release, thereby providing a detailed molecular-level understanding of the catalytic process.